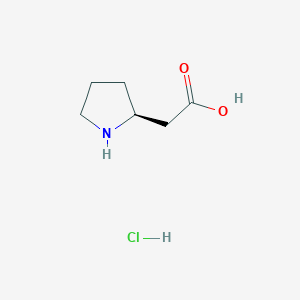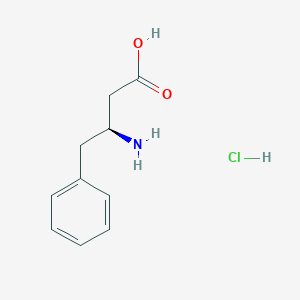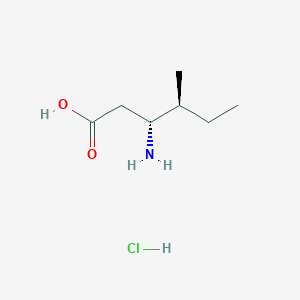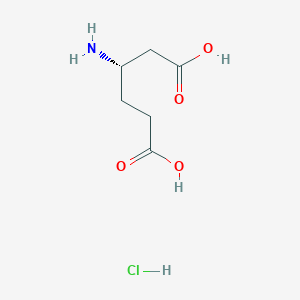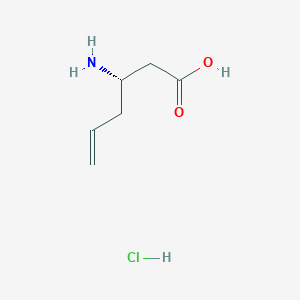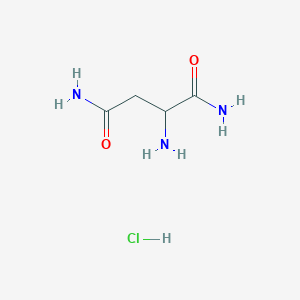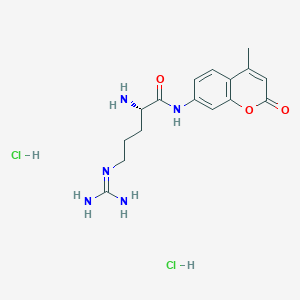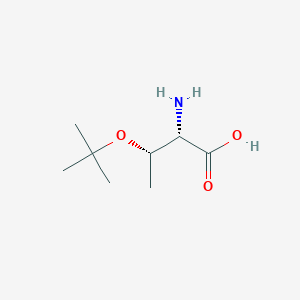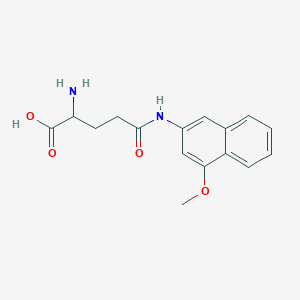
H-Glu(4MbetaNA)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Glu(4MbetaNA)-OH” is a specific substrate for aminopeptidase A . It is used in various biochemical applications and is available from several suppliers .
Chemical Reactions Analysis
Aminopeptidases, which “this compound” is a substrate for, can catalyze the cleavage of peptide bonds, connecting the N-terminal amino acid to the penultimate residue in a protein .Wissenschaftliche Forschungsanwendungen
Oxidative Modification of Polysaccharides
- Study 1 : Investigated the formation of oxo groups in barley mixed-linkage β-glucans under oxidative conditions. It highlighted the creation of new reducing termini and the significant molecular weight decrease due to hydroxyl radical attack, which can inform understanding of polysaccharide behavior in vivo and during food processing (Iurlaro et al., 2014).
Carboxylic Groups in Proteins
- Study 2 : Explored the hydrogen-bond structures and C=O stretching frequencies of carboxylic acids in proteins, crucial for understanding enzymatic reactions. This study provides criteria for determining H-bond structures in proteins using infrared spectra (Takei et al., 2008).
Hydroxyl Radical Interaction with Polysaccharides
- Study 3 : Examined the products formed when polysaccharides are treated with hydroxyl radicals, offering insights into non-enzymic scission of polysaccharides in plant cell walls and connective tissues (Fry et al., 2001).
Antibacterial Activity Enhancement
- Study 4 : Demonstrated the use of a G-quadruplex/hemin complex to enhance the antibacterial activity of H2O2 by converting it to hydroxyl radicals, providing insights into new antibacterial strategies (Xing et al., 2018).
Glycyl-l-Prolyl-l-Glutamate Pseudotripeptides
- Study 5 : Investigated the biosafety profiles of GPE analogs, which are of interest for treating disorders like Alzheimer's. The study provided insights into the non-toxicological aspects of these compounds (Turkez et al., 2022).
Near-Infrared Fluorescent Probe for β-Glucuronidase Detection
- Study 6 : Developed an enzyme-activated near-infrared fluorescent probe for detecting β-Glucuronidase in living cells and animals, important for cancer diagnosis and therapy (Jin et al., 2018).
Hydrogen Bond Studies in Proteins
- Study 7 : Focused on the structural and polarizability aspects of hydrogen bonds in protein side chains, contributing to the understanding of protein structure and function (Kristof & Zundel, 1980).
Wirkmechanismus
Target of Action
H-Glu(4MbetaNA)-OH is a specific substrate for aminopeptidase A . Aminopeptidases are a class of proteases that catalyze the cleavage of the amino-terminal amino acid residues from proteins and peptides . They belong to the exoprotease family, which can catalyze the cleavage of the peptide bond connecting the N-terminal amino acid to the penultimate residue in a protein .
Mode of Action
The compound interacts with its target, aminopeptidase A, by serving as a substrate. Aminopeptidases catalyze the process of removal of the N-terminal amino acids of target substrates by sequential cleavage of one amino acid residue at a time . This interaction results in the cleavage of the peptide bond, leading to the removal of the N-terminal amino acid.
Biochemical Pathways
The action of this compound affects the biochemical pathways involving protein degradation and maturation. Aminopeptidases are important in many biological functions such as post-translational modification of proteins, their breakdown, and maturation . They perform both regulatory and housekeeping functions .
Result of Action
The molecular and cellular effects of this compound’s action involve the removal of N-terminal amino acids from proteins and peptides. This can lead to the modification, degradation, or maturation of these proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other enzymes, pH levels, temperature, and other conditions can affect the activity of aminopeptidases . .
Zukünftige Richtungen
The future directions of “H-Glu(4MbetaNA)-OH” and related compounds could involve further exploration of their roles in biological functions such as post-translational modification of proteins, protein breakdown, and maturation . Additionally, their potential applications in various industrial sectors could be explored further .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of H-Glu(4MbetaNA)-OH can be achieved by solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Glu(OtBu)-OH", "4-Methyl-2-nitrobenzoic acid", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "N-Methyl-2-pyrrolidone (NMP)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Diethyl ether" ], "Reaction": [ "1. Deprotection of Fmoc group from Fmoc-Glu(OtBu)-OH using 20% piperidine in DMF", "2. Coupling of 4-Methyl-2-nitrobenzoic acid with Fmoc-Glu(OtBu)-OH using PyBOP and DIPEA in NMP", "3. Reduction of nitro group to amino group using TFA and TIS in DCM", "4. Deprotection of t-butyl group using TFA and TIS in DCM", "5. Peptide cleavage from resin using TFA and scavenger cocktail (water, phenol, thioanisole, ethanedithiol) in DCM", "6. Purification of crude peptide using preparative HPLC", "7. Characterization of purified peptide using analytical HPLC and mass spectrometry", "8. Final lyophilization of the peptide to obtain H-Glu(4MbetaNA)-OH" ] } | |
CAS-Nummer |
24723-50-0 |
Molekularformel |
C16H18N2O4 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-15(19)7-6-13(17)16(20)21/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,19)(H,20,21)/t13-/m0/s1 |
InChI-Schlüssel |
DUNDTSUHZJULAX-ZDUSSCGKSA-N |
Isomerische SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Kanonische SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Piktogramme |
Health Hazard |
Synonyme |
24723-50-0; AC1OCV4D; Glutamicacid(4m-betana)-OH; SCHEMBL7715008; ZINC402915; L-Glutamine,N-(4-methoxy-2-naphthalenyl)-; (2S)-2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoicacid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)


